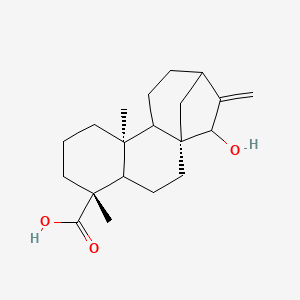
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety attached to a phenyl-ethenesulfonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid typically involves the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of phenyl ethene with sulfonyl chloride to form phenyl-ethenesulfonyl chloride.
Amination: The phenyl-ethenesulfonyl chloride is then reacted with an amine to form the phenyl-ethenesulfonylamino intermediate.
Coupling with Benzoic Acid: Finally, the phenyl-ethenesulfonylamino intermediate is coupled with benzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenesulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted sulfonyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethenesulfonyl group.
Aplicaciones Científicas De Investigación
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl-ethenesulfonyl chloride
- Benzoic acid derivatives
- Sulfonylamino compounds
Comparison
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is unique due to the combination of the benzoic acid and phenyl-ethenesulfonylamino groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the presence of the sulfonylamino group can enhance the compound’s ability to interact with biological targets compared to simple benzoic acid derivatives.
Propiedades
Fórmula molecular |
C15H13NO4S |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
3-(2-phenylethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18) |
Clave InChI |
XCLRXFSRZUJEQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
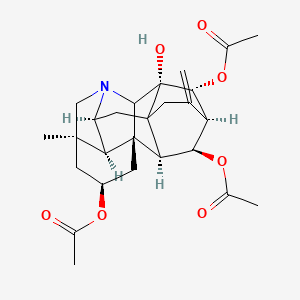
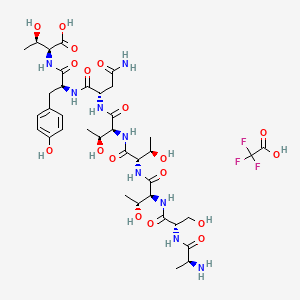



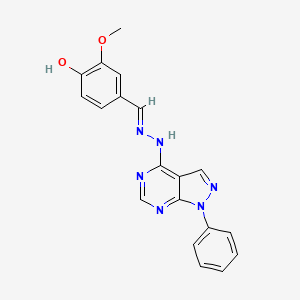
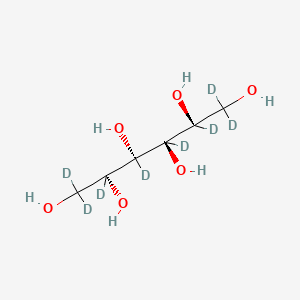
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
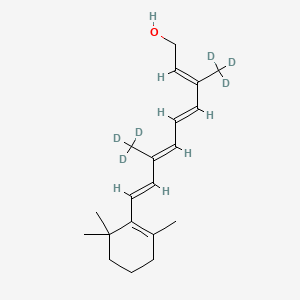
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
